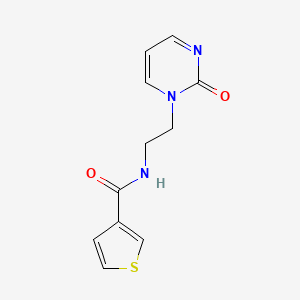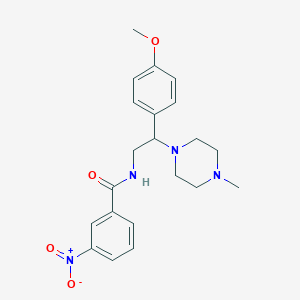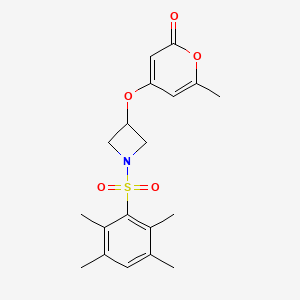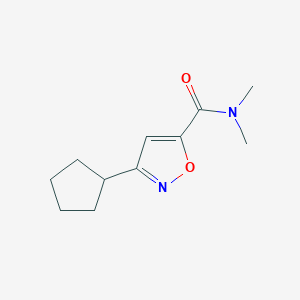![molecular formula C24H25N5O4 B3002708 8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887696-76-6](/img/structure/B3002708.png)
8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazo[2,1-f]purine-2,4-dione, which is a class of compounds known for their potential biological activities. The structure of the compound suggests that it may have interesting interactions with biological targets due to the presence of the imidazo[2,1-f]purine core and the substituted phenyl groups.
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine derivatives can be complex, involving multiple steps and the potential for regiospecific modifications. For example, the synthesis of 6-(azolyl)purines, which are structurally related to the compound of interest, involves the treatment of dichloropurine with imidazole and subsequent reactions to introduce various substituents at specific positions on the purine ring . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the purine core and the imidazole ring. X-ray crystallography of related compounds has shown that the purine and appended azolyl rings can adopt coplanar or twisted conformations, which can influence the compound's interactions with its environment . The specific twist angles and the shielding effect above the N7 atom of the purine ring are important structural features that can affect the compound's reactivity and binding properties.
Chemical Reactions Analysis
The reactivity of imidazo[2,1-f]purine derivatives can be influenced by the substituents on the purine ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the nucleophilic substitution reactions, as seen in the photochemical substitution of related naphth[2,3-d]imidazole diones . The compound of interest may undergo similar reactions, with the dimethoxyphenyl and phenethyl groups potentially directing the reactivity in specific ways.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives, such as their acid-base behavior, are crucial for understanding their biological activity. The dissociation constant (pKa) of these compounds can be determined experimentally or calculated computationally, providing insights into their protonation states under physiological conditions . Such properties are essential for predicting the compound's solubility, stability, and interaction with biological targets like the serotonin transporter.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of derivatives, including those related to 8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, were synthesized and evaluated for their pharmacological properties. These compounds have shown potential in preclinical studies for certain central nervous system activities. Specifically, compounds in this series have been observed to exert anxiolytic-like and antidepressant-like activity in various animal models (Zagórska et al., 2009).
Receptor Affinity and Phosphodiesterase Activity
Another study focused on the receptor affinity of this class of compounds for serotonin and dopamine receptors, as well as their inhibitory potency for phosphodiesterases - particularly PDE4B1 and PDE10A. The research has been instrumental in identifying promising structures for further modification, particularly in the context of developing hybrid ligands with potential therapeutic applications (Zagórska et al., 2016).
Molecular Docking and SAR Studies
Further studies in this area have included structure-activity relationship (SAR) analyses and molecular docking studies. These efforts aim to understand the relationship between the molecular structure of these compounds and their biological activity. This approach is vital for developing compounds with improved receptor affinity and selectivity, particularly towards serotonin and dopamine receptors. The results have highlighted the importance of certain substituents for receptor affinity and have led to the identification of potential anxiolytic and antidepressant agents (Zagórska et al., 2015).
A3 Adenosine Receptor Antagonism
Additionally, some derivatives in this class have been identified as potent and selective A3 adenosine receptor antagonists. This is significant as adenosine receptors are involved in various physiological processes, and their modulation can have therapeutic implications. For instance, one compound in this category showed a particularly high affinity for the A3 receptor, which could have implications for the development of new therapeutic agents (Baraldi et al., 2005).
Future Directions
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-26-21-20(22(30)29(24(26)31)12-11-16-7-5-4-6-8-16)28-14-13-27(23(28)25-21)18-15-17(32-2)9-10-19(18)33-3/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUAUEQNXGCANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B3002626.png)

![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)
![N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3002635.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)




![4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3002644.png)
